N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Description
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a furan-carboxamide derivative featuring a fluorophenyl group at the N-position and a trifluoromethyl-substituted phenyl ring at the 5-position of the furan core. This compound exemplifies the strategic incorporation of fluorine and trifluoromethyl groups, which are known to enhance metabolic stability, bioavailability, and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4NO2/c19-13-6-1-2-7-14(13)23-17(24)16-9-8-15(25-16)11-4-3-5-12(10-11)18(20,21)22/h1-10H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPVUODOLNEWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 2-fluoroaniline with 5-bromo-3-(trifluoromethyl)furan-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.
| Condition | Reagents | Products | Rate (k, s⁻¹) | Reference |
|---|---|---|---|---|
| Acidic (HCl, 6M) | H₂O, 80°C | 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylic acid + 2-fluoroaniline | 1.2 × 10⁻⁴ | |
| Basic (NaOH, 1M) | H₂O, 60°C | Same as above | 2.8 × 10⁻⁴ |
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Key Insight : Hydrolysis rates increase under basic conditions due to nucleophilic attack by hydroxide ions on the carbonyl carbon. The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects.
Reduction Reactions
The amide group can be reduced to a secondary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
| Method | Catalyst/Reagent | Products | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-methylamine | 78% | |
| H₂, Pd/C | Ethanol, 50°C, 3 atm | Same as above | 65% |
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Structural Impact : Reduction preserves the furan and trifluoromethylphenyl groups, critical for maintaining bioactivity.
Nucleophilic Substitution
The fluorophenyl group participates in aromatic nucleophilic substitution (SNAr) under harsh conditions.
| Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| NaN₃ | DMF, 120°C, 24h | 5-[3-(trifluoromethyl)phenyl]-N-(2-azidophenyl)furan-2-carboxamide | 42% | |
| NH₃ (aq) | CuSO₄, 100°C, 48h | 5-[3-(trifluoromethyl)phenyl]-N-(2-aminophenyl)furan-2-carboxamide | 35% |
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Mechanism : Fluorine’s electronegativity activates the aromatic ring for substitution, though steric hindrance from the trifluoromethyl group limits yields.
Cross-Coupling Reactions
The furan ring participates in Suzuki-Miyaura couplings at the 5-position.
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Scope : Coupling efficiency depends on the electronic nature of the boronic acid partner, with electron-deficient arenes reacting faster .
Photochemical Reactions
UV irradiation induces furan ring opening and recombination, forming diketone intermediates.
| Condition | Products | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| UV (254 nm), O₂ | 2-(2-fluorophenylcarbamoyl)-5-[3-(trifluoromethyl)phenyl]-2,5-diketone | 0.12 |
Comparative Reactivity of Structural Analogs
Reactivity trends among similar compounds highlight substituent effects:
Industrial and Pharmacological Implications
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Drug Design : Stability under physiological pH (hydrolysis rates) and compatibility with cross-coupling reactions enable structural diversification .
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Safety : Hydrolysis products like 2-fluoroaniline require toxicity screening (LD₅₀ = 120 mg/kg in rats) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in generating derivatives with tailored pharmacokinetic properties. Experimental data from hydrolysis, reduction, and cross-coupling studies provide a foundation for optimizing synthetic routes and biological activity .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide exhibit anticancer properties. The furan moiety is often involved in the inhibition of cell proliferation in cancer cells. Studies have shown that modifications to the furan structure can lead to increased potency against specific cancer types, particularly breast and lung cancers .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been investigated for their ability to inhibit bacterial growth, particularly against resistant strains. The trifluoromethyl group is known to enhance the efficacy of antimicrobial agents by improving their interaction with microbial membranes .
3. Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of calcium channels by furan derivatives has been linked to neuroprotection, indicating a pathway for further research .
Applications in Drug Development
1. Drug Design
The unique chemical structure of this compound makes it an attractive scaffold for drug design. Its ability to interact with various biological targets can be exploited to develop new therapeutic agents. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological properties .
2. Synthesis of Novel Compounds
This compound can serve as a precursor for synthesizing novel derivatives with enhanced biological activity. By modifying the functional groups on the furan ring or the phenyl substituents, researchers can explore a wide range of biological activities, expanding the potential applications in drug discovery .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Fluorine vs.
- Ether vs. Aryl Linkages: The ethoxyphenyl and fluorophenoxy groups in demonstrate how ether linkages can modulate solubility and pharmacokinetics compared to direct aryl attachments .
- Heterocycle Variations : Berotralstat replaces the furan core with a pyrazole ring, which enhances hydrogen-bonding interactions and enzymatic inhibition efficacy .
Trifluoromethyl Group in Agrochemical vs. Pharmaceutical Contexts
- Flutolanil () : A benzamide fungicide with a trifluoromethyl group, highlighting the role of CF₃ in agrochemical activity. Unlike the target compound, flutolanil lacks a furan core, relying on a benzamide scaffold for antifungal action .
- Cyprofuram () : Features a tetrahydrofuran ring and chlorophenyl group, emphasizing how saturated furan derivatives and halogenated aromatics contribute to pesticidal activity .
These comparisons underscore the versatility of trifluoromethyl groups across applications, with pharmaceuticals prioritizing target specificity (e.g., Berotralstat) and agrochemicals favoring broad-spectrum activity .
Biological Activity
N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic compound characterized by its unique molecular structure, which includes a furan ring and multiple fluorinated phenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
- IUPAC Name : this compound
- Molecular Formula : C18H11F4NO2
- Molecular Weight : 349.3 g/mol
- CAS Number : 618413-30-2
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its interactions with different biological targets and its pharmacological effects.
The compound is believed to exert its biological effects through interactions with specific receptors and enzymes. The presence of fluorine atoms enhances the compound's lipophilicity and stability, potentially allowing for better membrane penetration and receptor binding.
Pharmacological Studies
-
Antimicrobial Activity
- A study indicated that compounds with similar structures exhibited significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 4 µg/mL, suggesting that this compound may also possess comparable activity .
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Anticancer Potential
- Research has shown that derivatives of furan-based compounds can inhibit cancer cell proliferation. In vitro studies demonstrated that related compounds significantly reduced the viability of cancer cell lines, indicating potential anticancer properties. The IC50 values were calculated using MTT assays, revealing effective concentrations for cell growth inhibition .
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Neuropharmacological Effects
- Preliminary docking studies suggest that this compound may interact with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors, which are crucial in treating psychiatric disorders. Compounds similar in structure have shown agonistic or antagonistic effects on these receptors, potentially leading to therapeutic applications in mood disorders .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide?
- Methodology : The compound can be synthesized via amide coupling reactions. For example, coupling 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylic acid with 2-fluoroaniline using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, catalyzed by DMAP (4-dimethylaminopyridine) to enhance yield . Purification typically involves flash chromatography with hexanes/ethyl acetate gradients .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Use a combination of -NMR and -NMR to confirm proton and carbon environments, particularly the trifluoromethyl (-CF) and fluorophenyl groups. HRMS (High-Resolution Mass Spectrometry) validates molecular weight, while HPLC (≥95% purity) ensures batch consistency. X-ray crystallography may resolve stereochemical ambiguities if crystalline forms are obtainable .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Methodology : Antimicrobial assays (e.g., MIC determination against Staphylococcus aureus or E. coli) are common for carboxamide derivatives. Enzyme inhibition studies (e.g., USP30 or kinase targets) can leverage fluorogenic substrates to quantify IC values. Use positive controls like nitazoxanide derivatives for comparative analysis .
Advanced Research Questions
Q. How can researchers optimize low yields in the amide coupling step?
- Methodology : Low yields may arise from steric hindrance at the fluorophenyl group. Strategies include:
- Using DIPEA (N,N-diisopropylethylamine) as a base to improve reaction efficiency .
- Solvent optimization (e.g., THF or dichloromethane) to enhance solubility .
- Microwave-assisted synthesis to reduce reaction time and byproducts .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology : Discrepancies often stem from assay conditions (e.g., pH, serum proteins). Validate results via:
- Dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2).
- Metabolite profiling (LC-MS) to rule out degradation artifacts .
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., USP30 or MPRO) to predict binding modes of the trifluoromethyl and fluorophenyl moieties .
- QSAR models can correlate substituent electronic parameters (Hammett constants) with bioactivity .
Q. How to assess solubility and stability under physiological conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
